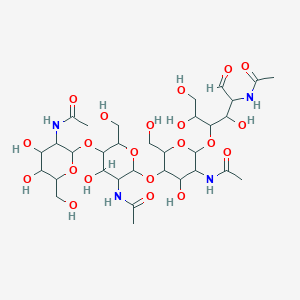
N,N',N'',N'''-Tetraacetylchitotetraose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’‘,N’‘’-Tetraacetylchitotetraose: is an amino tetrasaccharide consisting of three 2-acetamido-2-deoxy-β-D-glucopyranose residues and a 2-acetamido-2-deoxy-D-glucopyranose residue joined in sequence by (1→4) glycosidic bonds . This compound is a derivative of chitin, a natural polymer found in the exoskeletons of crustaceans and insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose can be synthesized through the acetylation of chitotetraose, which involves the reaction of chitotetraose with acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid degradation of the product.
Industrial Production Methods: : Industrial production of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves the extraction of chitin from natural sources, followed by its partial hydrolysis to obtain chitotetraose. The chitotetraose is then acetylated using acetic anhydride to produce N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .
Análisis De Reacciones Químicas
Types of Reactions: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction can be carried out using acidic or enzymatic conditions to break down the glycosidic bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to oxidize the hydroxyl groups on the glucopyranose residues.
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl groups to hydroxyl groups.
Major Products: : The major products formed from these reactions include partially hydrolyzed oligosaccharides, oxidized derivatives, and reduced derivatives of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose .
Aplicaciones Científicas De Investigación
N,N’,N’‘,N’‘’-Tetraacetylchitotetraose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N’,N’‘,N’‘’-Tetraacetylchitotetraose involves its interaction with specific enzymes and receptors. For example, it acts as a substrate for chitinase enzymes, which catalyze the hydrolysis of the glycosidic bonds in chitin . This interaction is crucial for the degradation and recycling of chitin in nature .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other acetylated chitooligosaccharides such as N,N’,N’‘,N’‘’-Tetraacetylchitotriose and N,N’,N’‘,N’‘’-Tetraacetylchitopentaose .
Uniqueness: : N,N’,N’‘,N’‘’-Tetraacetylchitotetraose is unique due to its specific sequence of four 2-acetamido-2-deoxy-β-D-glucopyranose residues, which provides distinct structural and functional properties compared to other chitooligosaccharides .
Propiedades
Fórmula molecular |
C32H54N4O21 |
|---|---|
Peso molecular |
830.8 g/mol |
Nombre IUPAC |
N-[2-[5-acetamido-6-[5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)22(47)27(15(46)6-38)55-31-20(35-12(3)44)25(50)29(17(8-40)53-31)57-32-21(36-13(4)45)26(51)28(18(9-41)54-32)56-30-19(34-11(2)43)24(49)23(48)16(7-39)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45) |
Clave InChI |
VDENSBHPZQKGGL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


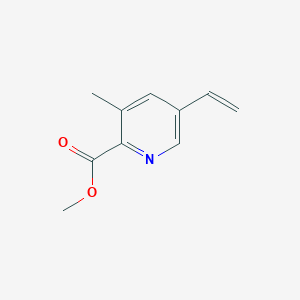
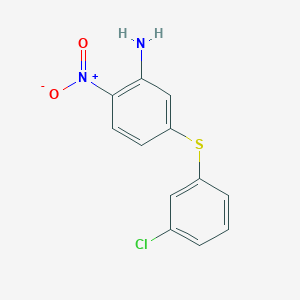

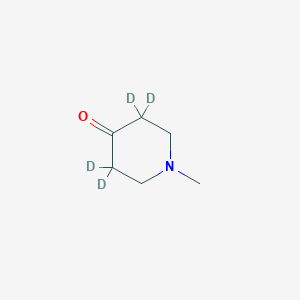
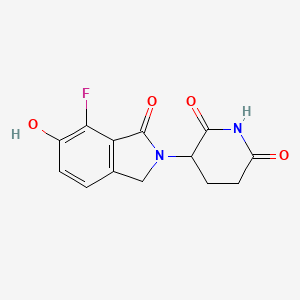
![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)

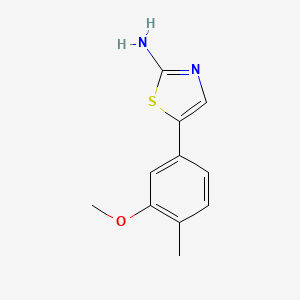
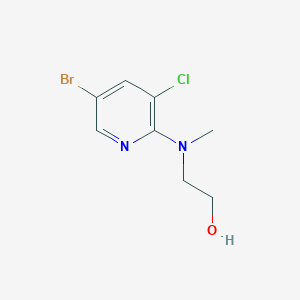
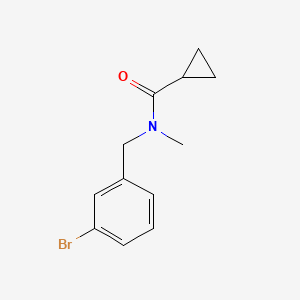
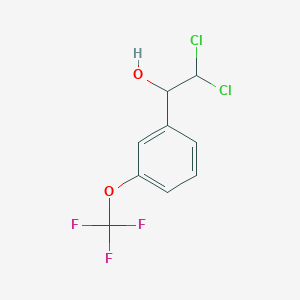
![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)
![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)
